molecular formula C₁₇H₁₄N₂O₃ B1141863 Tyrphostin B42 CAS No. 134036-52-5

Tyrphostin B42

Cat. No. B1141863
M. Wt: 294.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Tyrphostin B42 and related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives to form benzylidenemalononitriles. A notable approach includes solid-phase organic synthesis, which allows for the generation of a library of tyrphostins, including variations of the AG490 template, through a directed sorting method. This method utilizes multiple reaction steps to achieve the desired compounds as discrete entities, demonstrating the versatility and adaptability of the synthesis process for tyrphostins (Shi, Xiao, & Czarnik, 1998).

Molecular Structure Analysis

The molecular structure of Tyrphostin B42 is characterized by its benzylidenemalononitrile core, which is essential for its activity as a tyrosine kinase inhibitor. The structure-activity relationship of tyrphostins, including B42, is crucial for their ability to inhibit specific tyrosine kinases. Studies have shown that modifications to the phenolic component of the tyrphostin molecule can significantly affect its stability and potency as an inhibitor, highlighting the importance of the molecular structure in determining the compound's biological effects (Wells, Seaton, & Stevens, 2000).

Chemical Reactions and Properties

Tyrphostin B42's activity as a tyrosine kinase inhibitor is central to its chemical properties. It functions by inhibiting the Janus kinase 2 (JAK2), which plays a critical role in various signaling pathways. The inhibition of JAK2 by Tyrphostin B42 leads to a decrease in the phosphorylation of specific substrates and the modulation of cellular responses to external stimuli. This mechanism of action underlines the compound's potential in treating conditions related to abnormal tyrosine kinase activity (Bright, Du, & Sriram, 1999).

Physical Properties Analysis

The physical properties of Tyrphostin B42, such as solubility, stability, and formulation potential, are critical for its application in research and potential therapeutic use. While specific details on the physical properties of Tyrphostin B42 are limited in the literature, the general understanding is that tyrphostins' stability and solubility can vary significantly, affecting their efficacy and application in biological systems.

Chemical Properties Analysis

Tyrphostin B42's chemical properties, particularly its role as a tyrosine kinase inhibitor, are fundamental to its biological activity. The compound's ability to selectively inhibit JAK2 without affecting other tyrosine kinases is a key feature, making it a valuable tool for studying signaling pathways and developing therapeutic strategies. The selectivity and potency of Tyrphostin B42 depend on its chemical structure, highlighting the importance of structural analysis in understanding and optimizing its function (Cruz, Duarte, Gonçalo, Carvalho, & Lopes, 2001).

Scientific Research Applications

  • Tyrphostin B42 has been found to inhibit the protein tyrosine kinase activity, impacting cell signaling pathways. This has implications in various biological processes and diseases, including cancer, inflammation, and autoimmune disorders (Dillon & Heath, 1995).

  • It is effective in inhibiting interleukin-12-induced tyrosine phosphorylation and activation of Janus kinase-2, which plays a role in immune system functioning. This inhibition has been linked to the prevention of experimental allergic encephalomyelitis, a model for multiple sclerosis (Bright, Du, & Sriram, 1999).

  • The compound demonstrates potential in addressing drug resistance in cancer treatment, particularly by antagonizing the IL-6/JAK2/STAT3 signaling pathway in pancreatic cancer cells (Zhang et al., 2018).

  • Tyrphostin B42 also shows protective effects against oxidative stress-induced nerve cell death, suggesting potential applications in neurodegenerative diseases (Sagara, Ishige, Tsai, & Maher, 2002).

  • It has demonstrated effects in inhibiting the growth of lymphoma cells by inducing apoptosis and inhibition of cdk2 activity, particularly in cells that overexpress the bcl-2 gene (Palumbo et al., 1997).

  • Tyrphostins, including B42, have been studied for their inhibitory effects on epidermal growth factor (EGF)-receptor tyrosine kinase activity, which has implications for cancer treatment (Lyall et al., 1989).

Safety And Hazards

Tyrphostin B42 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B42

CAS RN

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
461
Citations
JJ Bright, C Du, S Sriram - The Journal of Immunology, 1999 - journals.aai.org
… In this study we have examined the effects of tyrphostin B42 (AG490) on IL-12-induced tyrosine … We have also examined the inhibitory effects of tyrphostin B42 on the development of …
Number of citations: 101 journals.aai.org
X Zhang, H Lu, W Hong, L Liu, S Wang… - Oncology …, 2018 - spandidos-publications.com
… Secondly, tyrphostin B42 had been reported to possess … Therefore, in the present study the effects of tyrphostin B42 on TSA-… Treatment with tyrphostin B42 attenuated TSA-mediated …
Number of citations: 12 www.spandidos-publications.com
I Soto-Cruz, R Rangel-Corona… - Cancer …, 2008 - Taylor & Francis
… Interestingly, we found Tyrphostin B42 to be the most effective Tyrphostin, inhibiting cell proliferation at 10 micromolar concentrations up to 20 times more effective than other Tyrphostins…
Number of citations: 9 www.tandfonline.com
MT Cruz, CB Duarte, M Gonçalo, AP Carvalho… - Nitric Oxide, 2001 - Elsevier
… by the specific inhibitor of the JAK2, tyrphostin B42 with an half maximal inhibitory concentration (IC50) … In addition, LPS induces the activation of NF- B, and tyrphostin B42 prevents the …
Number of citations: 59 www.sciencedirect.com
HU Simon, S Yousefi, B Dibbert… - European journal of …, 1997 - Wiley Online Library
… , we prevented Jak2 activation by a specific Jak2 inhibitor, tyrphostin B42 (AG490) [lo]. … in eosinophils [3-51, remained unaffected by tyrphostin B42 treatment (Fig. 1 B), confirming …
Number of citations: 129 onlinelibrary.wiley.com
GK Murdoch - 1998 - library-archives.canada.ca
… The extent of tyrphostin B42-induced cyclic nucleotide accumulation increase was more substantial for cGMP than CAMP. suggesting tonic regulation of these nucleotides is different. …
Number of citations: 5 library-archives.canada.ca
AMR Dillon, MF Heath - Biochemical and biophysical research …, 1995 - Elsevier
The effects of the protein tyrosine kinase inhibitors tyrphostins B42 and B46 on equine platelet function and protein tyrosine phosphorylation (PTP) were assessed. Tyrphostins B42 and …
Number of citations: 9 www.sciencedirect.com
H Kleinert, T Wallerath, G Fritz… - British journal of …, 1998 - Wiley Online Library
… CM-induced NOS II expression was inhibited by tyrphostin B42 (mRNA down to 1%; nitrite … Tyrphostin B42 also blocked the CM-induced JAK-2 phosphorylation (kinase assay) and …
Number of citations: 195 bpspubs.onlinelibrary.wiley.com
MT Cruz, CB Duarte, M Gonçalo… - … of Physiology-Cell …, 1999 - journals.physiology.org
… Our results also indicated that the JAK2 is involved in the NO production induced by LPS, since tyrphostin B42 was a potent antagonist of the LPS-induced NO 2 − production in FSDC (…
Number of citations: 53 journals.physiology.org
M Mellado, JM Rodriguez-Frade, A Aragay… - The Journal of …, 1998 - journals.aai.org
… Both Ca 2+ mobilization and cell migration are blocked in Mono Mac 1 cells by tyrphostin B42, a specific JAK2 kinase inhibitor. Within seconds of MCP-1 activation, JAK2 …
Number of citations: 282 journals.aai.org

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